molecular formula C18H18BrN3O3S B7467566 3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one

3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one

Cat. No. B7467566
M. Wt: 436.3 g/mol
InChI Key: ZJFMBZIMPKKLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one, also known as BPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. BPIP is a benzimidazole derivative that exhibits potent and selective activity against certain enzymes and receptors, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one varies depending on the specific enzyme or receptor it targets. In the case of the dopamine transporter, 3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one acts as a potent and selective inhibitor, preventing the reuptake of dopamine into presynaptic neurons and leading to increased dopamine levels in the synaptic cleft. In the case of PARP, 3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one acts as a competitive inhibitor, binding to the active site of the enzyme and preventing its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one also vary depending on the specific enzyme or receptor it targets. In the case of the dopamine transporter, increased dopamine levels in the synaptic cleft can lead to enhanced neurotransmission and altered behavior. In the case of PARP inhibition, 3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one can lead to increased DNA damage and cell death, making it a potential candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one in lab experiments include its potent and selective activity against specific enzymes and receptors, making it a valuable tool for studying various biological processes. However, the limitations of using 3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one include its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one, including the development of new compounds based on its scaffold, the exploration of its potential applications in other research areas, and the investigation of its potential toxicity and off-target effects. Additionally, further research is needed to fully understand the mechanism of action of 3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one and its potential applications in drug discovery and therapy.

Synthesis Methods

The synthesis of 3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one involves several steps, including the reaction of 2-bromobenzenesulfonyl chloride with piperidine, followed by the reaction of the resulting intermediate with 2-aminobenzimidazole. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Scientific Research Applications

3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one has been extensively studied for its potential applications in various research areas, including neuroscience, cancer biology, and drug discovery. In neuroscience, 3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one has been shown to exhibit potent and selective inhibition of the dopamine transporter, making it a valuable tool for studying the role of dopamine in various neurological disorders. In cancer biology, 3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one has been shown to exhibit potent and selective inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), making it a potential candidate for the development of new cancer therapies. In drug discovery, 3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one has been used as a scaffold for the development of new compounds with improved activity and selectivity.

properties

IUPAC Name

3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3S/c19-14-5-1-4-8-17(14)26(24,25)21-11-9-13(10-12-21)22-16-7-3-2-6-15(16)20-18(22)23/h1-8,13H,9-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFMBZIMPKKLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)S(=O)(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one

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